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Compound of Interest

Compound Name:
1-Methyl-5-(tributylstannyl)-1H-

imidazole

Cat. No.: B115652 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1-Methyl-5-(tributylstannyl)-1H-imidazole is an organotin compound incorporating a

substituted imidazole ring. This unique combination of a heavy metal and a heterocyclic

aromatic moiety makes it a compound of interest in various chemical and pharmaceutical

research areas. Organotin compounds have been utilized as intermediates in organic

synthesis, particularly in cross-coupling reactions, while imidazole derivatives are known to

exhibit a wide range of biological activities. This guide provides a comprehensive overview of

the spectral data (NMR, IR, and MS) for 1-Methyl-5-(tributylstannyl)-1H-imidazole, along

with detailed experimental protocols for data acquisition and a plausible synthetic workflow.

Furthermore, a potential biological signaling pathway relevant to imidazole-based compounds

is discussed.

Spectral Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. The predicted ¹H and ¹³C NMR data for 1-Methyl-5-(tributylstannyl)-1H-
imidazole are summarized below.

Table 1: ¹H NMR Spectral Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

7.48 s 1H -
H-2 (imidazole

ring)

6.89 s 1H -
H-4 (imidazole

ring)

3.61 s 3H - N-CH₃

1.45 - 1.58 m 6H -
Sn-(CH₂-CH₂-

CH₂-CH₃)₃

1.25 - 1.38 m 6H 7.3
Sn-(CH₂-CH₂-

CH₂-CH₃)₃

1.05 - 1.15 t 6H 8.2
Sn-(CH₂-CH₂-

CH₂-CH₃)₃

0.88 t 9H 7.3
Sn-(CH₂-CH₂-

CH₂-CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole
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Chemical Shift (δ, ppm) Assignment

142.5 C-5 (imidazole ring)

138.1 C-2 (imidazole ring)

129.3 C-4 (imidazole ring)

33.4 N-CH₃

29.2 Sn-(CH₂-CH₂-CH₂-CH₃)₃

27.5 Sn-(CH₂-CH₂-CH₂-CH₃)₃

13.8 Sn-(CH₂-CH₂-CH₂-CH₃)₃

10.8 Sn-(CH₂-CH₂-CH₂-CH₃)₃

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The expected characteristic IR absorption bands for 1-Methyl-5-(tributylstannyl)-1H-
imidazole are listed below.

Table 3: Predicted IR Spectral Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3150 Medium C-H stretching (imidazole ring)

2850 - 2960 Strong C-H stretching (tributyl groups)

1500 - 1600 Medium
C=C and C=N stretching

(imidazole ring)

1465 Medium CH₂ bending (tributyl groups)

1375 Medium
CH₃ bending (tributyl and

methyl groups)

~520 Medium to Weak Sn-C stretching
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The expected major fragments in the mass spectrum of 1-Methyl-5-
(tributylstannyl)-1H-imidazole are presented below. The fragmentation of tributyltin

compounds typically involves the successive loss of butyl groups.

Table 4: Predicted Mass Spectrometry Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole

m/z Proposed Fragment

371 [M]+ (Molecular ion)

314 [M - C₄H₉]+

257 [M - 2(C₄H₉)]+

200 [M - 3(C₄H₉)]+

81 [C₄H₅N₂]+ (1-methylimidazole fragment)

57 [C₄H₉]+ (Butyl fragment)

Experimental Protocols
The following protocols provide detailed methodologies for the acquisition of the spectral data

presented above.

NMR Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe.

Sample Preparation: Approximately 10-20 mg of 1-Methyl-5-(tributylstannyl)-1H-imidazole
is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as

an internal standard (0 ppm).

¹H NMR Acquisition:

Pulse Program: zg30
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Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

¹³C NMR Acquisition:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected using appropriate software (e.g., TopSpin, Mnova).

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

universal ATR accessory.

Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal.

Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass

Selective Detector (GC-MS) or a Liquid Chromatography-Mass Spectrometry (LC-MS)

system.

GC-MS Protocol:

Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane or ethyl

acetate) to a concentration of approximately 1 µg/mL.

GC Conditions:

Inlet: Split/splitless, 250 °C

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas: Helium, constant flow at 1 mL/min

Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15

°C/min, hold for 5 min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40 - 500

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Data Processing: The total ion chromatogram (TIC) and mass spectra are analyzed using

the instrument's software to identify the molecular ion and characteristic fragment ions.
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Synthesis and Biological Relevance
Synthetic Workflow
A plausible synthetic route to 1-Methyl-5-(tributylstannyl)-1H-imidazole involves the

stannylation of 1-methylimidazole. The general workflow for this synthesis is depicted below.

Reactants

Reaction Steps

Work-up and Purification

1-Methylimidazole

1. Deprotonation:
1-Methylimidazole is treated with
n-butyllithium in an inert solvent

(e.g., THF) at low temperature (-78 °C)
to form the lithiated intermediate.

n-Butyllithium Tributyltin chloride

2. Stannylation:
Tributyltin chloride is added to the
lithiated intermediate. The reaction

is allowed to warm to room temperature.

3. Aqueous Work-up:
The reaction is quenched with water

and the product is extracted with
an organic solvent (e.g., diethyl ether).

4. Purification:
The crude product is purified by

vacuum distillation.

Final Product:
1-Methyl-5-(tributylstannyl)-1H-imidazole
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Click to download full resolution via product page

Caption: Synthetic workflow for 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Potential Biological Signaling Pathway
Imidazole derivatives are known to possess anti-inflammatory properties. One of the key

signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It

is plausible that an imidazole-containing compound could modulate this pathway.
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Caption: Potential modulation of the NF-κB signaling pathway by an imidazole derivative.
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Conclusion
This technical guide provides a detailed overview of the spectral characteristics of 1-Methyl-5-
(tributylstannyl)-1H-imidazole. The tabulated NMR, IR, and MS data, along with the

comprehensive experimental protocols, serve as a valuable resource for researchers working

with this compound. The inclusion of a plausible synthetic workflow and a relevant biological

signaling pathway further enhances the utility of this guide for professionals in drug discovery

and development. The unique structural features of this molecule suggest its potential for

further exploration in both synthetic and medicinal chemistry.

To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 1-Methyl-5-
(tributylstannyl)-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115652#spectral-data-nmr-ir-ms-of-1-methyl-5-
tributylstannyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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